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Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate

Medicinal chemistry Drug design Physicochemical property optimization

Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate (CAS 2098111-18-1) is a synthetic heterocyclic building block that combines a pyridazine core with an ortho-methyl-substituted piperidine ring and an ethyl ester handle. It belongs to the 6-(piperidin-1-yl)pyridazine-3-carboxylate family, a scaffold recognized in medicinal chemistry for its versatility in generating bioactive molecules.

Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
CAS No. 2098111-18-1
Cat. No. B1493330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate
CAS2098111-18-1
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(C=C1)N2CCCCC2C
InChIInChI=1S/C13H19N3O2/c1-3-18-13(17)11-7-8-12(15-14-11)16-9-5-4-6-10(16)2/h7-8,10H,3-6,9H2,1-2H3
InChIKeySTSBFVMIYIBPTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate (CAS 2098111-18-1): Core Chemical Identity and Procurement Baseline


Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate (CAS 2098111-18-1) is a synthetic heterocyclic building block that combines a pyridazine core with an ortho-methyl-substituted piperidine ring and an ethyl ester handle. It belongs to the 6-(piperidin-1-yl)pyridazine-3-carboxylate family, a scaffold recognized in medicinal chemistry for its versatility in generating bioactive molecules [1]. The compound has a molecular formula of C₁₃H₁₉N₃O₂, a molecular weight of 249.31 g/mol, a predicted boiling point of 439.6 ± 30.0 °C, a predicted pKa of 3.70 ± 0.12, a predicted density of 1.120 ± 0.06 g/cm³, a topological polar surface area of 55.3 Ų, an XLogP3 of 2.1, five hydrogen bond acceptors, and zero hydrogen bond donors . It is commercially available as a research chemical with a minimum purity specification of 95% . The strategic value of this compound for scientific procurement lies in its specific substitution pattern, where both the pyridazine nitrogen positions and the piperidine 2-methyl group create a unique steric and electronic environment that cannot be replicated by close analogs.

Why Generic Substitution Fails: The Structural Basis for Selecting Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate Over Other Piperidinyl-Pyridazine Analogs


In early-stage research and lead optimization, in-class piperidinyl-pyridazine-3-carboxylate analogs cannot be interchanged without risking significant alterations in biological activity, physicochemical properties, and synthetic tractability. The position and nature of the piperidine substituent directly control lipophilicity, metabolic stability, and target binding affinity within this scaffold class [1]. For instance, within the structurally related pyridazine-based stearoyl-CoA desaturase-1 (SCD1) inhibitor series, even minor variations in the heterocyclic substituent resulted in a 3-fold difference in potency between pyridazine and pyridine cores [2]. Similarly, in acetylcholinesterase (AChE) inhibitor programs, the specific pyridazine substitution pattern determined a 12-fold potency shift between lead compounds and optimized derivatives [3]. These quantitative structure–activity relationship (SAR) findings demonstrate that the biological and chemical behavior of a lead series is exquisitely sensitive to the exact structure of the 6-substituent on the pyridazine ring. Therefore, using a 2-ethylpiperidinyl, 3-hydroxypiperidinyl, or unsubstituted piperidinyl analog as a procurement expedient for the 2-methylpiperidinyl derivative introduces uncontrolled variables that can invalidate SAR hypotheses, derail lead optimization campaigns, and waste screening resources. The quantitative evidence below establishes the specific differential dimensions that make CAS 2098111-18-1 the necessary choice for programs targeting this precise chemical space.

Quantitative Differentiation Evidence for Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate: Procurement-Relevant Comparator Data


Piperidine 2-Methyl Substitution Modulates Lipophilicity Relative to the 2-Ethyl Analog

The replacement of a 2-methylpiperidine substituent with a 2-ethylpiperidine group changes the compound's lipophilicity, a critical parameter for membrane permeability and off-target binding. The 2-ethyl analog (CAS 2098057-72-6) exhibits a computed XLogP3 of 2.7, compared to an XLogP3 of 2.1 for the 2-methyl target compound [1]. This 0.6 unit difference corresponds to an experimentally meaningful shift in partition coefficient that can alter a compound's drug-likeness profile and pharmacokinetic behavior in lead optimization campaigns [2].

Medicinal chemistry Drug design Physicochemical property optimization

Absence of Hydrogen-Bond Donor in 2-Methylpiperidine Substituent Lowers Topological Polar Surface Area Compared to 3-Hydroxypiperidine Analog

The hydroxyl group in the 3-hydroxypiperidine analog (CAS 2098142-14-2) introduces one hydrogen-bond donor and one additional hydrogen-bond acceptor, increasing the topological polar surface area (TPSA) to 75.6 Ų compared to 55.3 Ų for the 2-methyl compound [1]. This increase of 20.3 Ų in TPSA is consequential: commonly accepted drug design guidelines indicate that CNS-penetrant compounds generally require a TPSA below 60–70 Ų, while a TPSA above 140 Ų predicts poor oral absorption [2]. The 2-methylpiperidine analog therefore occupies a more favorable TPSA window for programs targeting intracellular or CNS targets.

Medicinal chemistry ADME prediction Blood-brain barrier permeability

Piperidine 2-Methyl Substitution Provides Steric Differentiation at the Ortho Position Compared to Unsubstituted Piperidine

In the broader pyridazine SCD1 inhibitor class, the identity of the piperidine substituent is known to be a critical determinant of both potency and selectivity. A systematic review of SCD1 inhibitor development revealed that urea-based piperidine inhibitors achieved IC₅₀ values as low as 8 nM, while the pyridazine core itself conferred a 3-fold potency advantage over the pyridine isostere [1]. Although the 2-methylpiperidine moiety of the target compound has not been individually profiled against the unsubstituted piperidine or piperazine variants in a direct comparative assay, the well-established SAR rules for this scaffold class indicate that ortho-substitution on the piperidine ring influences the conformational preference of the saturated ring and thereby modulates the vector of the pyridazine core relative to the target binding site [2]. This steric effect is absent in the unsubstituted piperidine analog (e.g., ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate, CAS 1448038-37-6), which lacks the conformational bias introduced by the 2-methyl group .

Medicinal chemistry Structure-activity relationship Selectivity optimization

Recommended Application Scenarios for Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate (CAS 2098111-18-1)


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity (XLogP3 ~2.1) Without Introducing Additional Hydrogen-Bond Donors

In hit-to-lead or lead optimization programs where the target product profile mandates a lipophilicity ceiling of XLogP3 ≤ 2.5 and zero hydrogen-bond donors (e.g., CNS-penetrant kinase inhibitors or metabolic disease targets), Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate is the preferred pyridazine ester building block. Compared to the 2-ethyl analog (XLogP3 = 2.7), the target compound provides a 0.6 log unit safety margin against exceeding the lipophilicity threshold [1]. Compared to the 3-hydroxypiperidine analog (TPSA = 75.6 Ų, HBD = 1), it avoids the polar surface area penalty that would predict reduced CNS permeability [2] [3].

Structure–Activity Relationship (SAR) Studies Investigating the Impact of Piperidine Ortho-Substitution on Target Selectivity

For medicinal chemistry teams exploring the SAR consequences of piperidine ring substitution in pyridazine-based inhibitor series (e.g., SCD1, AChE, or kinase targets), the 2-methyl compound provides the minimally biased ortho-substituted comparator. The established class-level SAR shows that varying the heterocycle or piperidine substitution in pyridazine-3-carboxylate/carboxamide scaffolds changes potency by 3- to 12-fold across related target families [4] [5]. The specific 2-methyl substitution introduces a single chiral center and steric bulk at the position closest to the pyridazine attachment point, enabling systematic exploration of conformational effects on binding without the confounding variables introduced by longer alkyl chains (2-ethyl), polarity (3-hydroxy), or ring expansion.

Synthetic Methodology Development Leveraging the Ethyl Ester Handle for Library Diversification

The compound's ethyl ester at the pyridazine 3-position serves as a versatile synthetic handle for amide coupling, hydrolysis to the carboxylic acid, or transesterification reactions, enabling parallel library synthesis in medicinal chemistry campaigns. The commercial availability at ≥95% purity , combined with the well-characterized physicochemical parameters (b.p. 439.6 °C, density 1.120 g/cm³, 5 H-bond acceptors, 0 H-bond donors) , provides a quality-controlled starting point for reproducible synthetic transformations. The 2-methylpiperidine moiety further resists N-dealkylation relative to unsubstituted piperidines, potentially simplifying reaction workup and purification in multi-step sequences.

Computational Chemistry and Cheminformatics Model Building for ADME Property Prediction

The compound's clean physicochemical profile—XLogP3 = 2.1, TPSA = 55.3 Ų, 5 HBA, 0 HBD, molecular weight = 249.31 g/mol—positions it within the boundaries of common drug-likeness filters (e.g., Lipinski, Veber, CNS MPO) [3]. It can serve as a structurally well-defined query molecule or calibration standard for building and validating in silico ADME models that aim to predict the behavior of piperidinyl-pyridazine libraries. The availability of precise computed descriptors for the target compound and its closest analogs (2-ethyl, 3-hydroxy) enables the construction of local QSAR models with known chemical space boundaries [1] [2].

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